molecular formula C18H13N5O3 B10948226 3-[(2E)-2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl]-5H-indeno[2,1-e][1,2,4]triazin-5-one

3-[(2E)-2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl]-5H-indeno[2,1-e][1,2,4]triazin-5-one

Cat. No.: B10948226
M. Wt: 347.3 g/mol
InChI Key: WPUQUNMCDNEABA-DJKKODMXSA-N
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Description

3-HYDROXY-4-METHOXYBENZALDEHYDE 1-(5-OXO-5H-INDENO[2,1-E][1,2,4]TRIAZIN-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines a benzaldehyde derivative with an indeno-triazine moiety

Preparation Methods

The synthesis of 3-HYDROXY-4-METHOXYBENZALDEHYDE 1-(5-OXO-5H-INDENO[2,1-E][1,2,4]TRIAZIN-3-YL)HYDRAZONE typically involves a multi-step process. One common method starts with the condensation of 3-hydroxy-4-methoxybenzaldehyde with an appropriate hydrazine derivative. This reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then subjected to further reactions to introduce the indeno-triazine moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

3-HYDROXY-4-METHOXYBENZALDEHYDE 1-(5-OXO-5H-INDENO[2,1-E][1,2,4]TRIAZIN-3-YL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The presence of hydroxy and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-METHOXYBENZALDEHYDE 1-(5-OXO-5H-INDENO[2,1-E][1,2,4]TRIAZIN-3-YL)HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and the indeno-triazine moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-HYDROXY-4-METHOXYBENZALDEHYDE 1-(5-OXO-5H-INDENO[2,1-E][1,2,4]TRIAZIN-3-YL)HYDRAZONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-Hydroxy-4-methoxybenzaldehyde: A simpler structure lacking the indeno-triazine moiety.

    Indeno[2,1-e][1,2,4]triazine derivatives: Compounds with similar triazine structures but different substituents on the benzaldehyde ring.

    Hydrazone derivatives: Compounds with various hydrazone linkages but different aromatic or heterocyclic moieties.

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]indeno[2,1-e][1,2,4]triazin-5-one

InChI

InChI=1S/C18H13N5O3/c1-26-14-7-6-10(8-13(14)24)9-19-22-18-20-16-15(21-23-18)11-4-2-3-5-12(11)17(16)25/h2-9,24H,1H3,(H,20,22,23)/b19-9+

InChI Key

WPUQUNMCDNEABA-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4C3=O)N=N2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4C3=O)N=N2)O

Origin of Product

United States

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